

A Technical Guide to the Solubility of 9-Decen-1-ol

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Compound of Interest

Compound Name: 9-Decen-1-ol

Cat. No.: B078377

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This document provides a comprehensive technical overview of the solubility of **9-Decen-1-ol** (CAS: 13019-22-2), an unsaturated fatty alcohol used in the fragrance, flavor, and chemical synthesis industries. An understanding of its solubility is critical for effective formulation, reaction optimization, purification, and quality control. This guide consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for its determination, and visualizes key concepts and workflows.

The Role of Molecular Structure in Solubility

9-Decen-1-ol is an amphiphilic molecule, possessing both a polar and a nonpolar region. Its solubility is dictated by the interplay between these two features:

- **Polar Hydrophilic Head:** The terminal hydroxyl (-OH) group can engage in hydrogen bonding with polar solvents. This makes it the primary site for interaction with protic solvents like water and alcohols.
- **Nonpolar Hydrophobic Tail:** The ten-carbon alkenyl chain ($\text{CH}_2=\text{CH}(\text{CH}_2)_8-$) is nonpolar and hydrophobic. This long hydrocarbon tail dominates the molecule's character, favoring interactions with nonpolar, lipophilic solvents through van der Waals forces.

The "like dissolves like" principle governs its behavior. Solvents with properties intermediate between polar and nonpolar, or those that can interact favorably with both ends of the

molecule, are typically effective. The presence of the terminal double bond in the C10 chain has a minor effect on polarity compared to its saturated analogue, 1-decanol.

A conceptual diagram illustrating these structural influences is provided below.

Diagram 1: Factors Influencing **9-Decen-1-ol** Solubility

Solubility Data

Specific quantitative solubility data for **9-Decen-1-ol** across a wide range of organic solvents is not extensively documented in public literature. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Temperature (°C) |
|--------------------|---------------|-------------------------|-------------------------|------------------|
| Water | Polar Protic | 0.16 g/L[1][2][3][4] | Very Slightly Soluble | 20 |
| Water | Polar Protic | 175.4 mg/L (est.) [5] | Very Slightly Soluble | 25 |
| Alcohols (general) | Polar Protic | Data Not Available | Soluble | Not Specified |
| Chloroform | Polar Aprotic | Data Not Available | Soluble | Not Specified |
| Dipropylene Glycol | Polar Protic | Data Not Available | Soluble | Not Specified |
| Paraffin Oil | Nonpolar | Data Not Available | Soluble | Not Specified |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The following is a generalized but detailed protocol for determining the solubility of a liquid solute like **9-Decen-1-ol** in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of **9-Decen-1-ol** in a chosen solvent at a specified temperature and pressure.

Materials:

- **9-Decen-1-ol** (high purity, >97%)
- Selected solvents (analytical grade)
- Glass vials with PTFE-lined screw caps
- Thermostatically controlled orbital shaker or water bath
- Analytical balance (± 0.1 mg)
- Calibrated positive displacement pipettes
- Syringe filters (Teflon® or other solvent-compatible material, 0.22 μm)
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
- Volumetric flasks and appropriate glassware for standard preparation

Methodology:

- Preparation of Stock Standards:
 - Prepare a series of calibration standards by accurately weighing and dissolving known amounts of **9-Decen-1-ol** in the chosen solvent.
 - Create a calibration curve by analyzing these standards with the chosen analytical method (e.g., GC-FID) to correlate concentration with instrument response.
- Sample Preparation:
 - Add a precisely known volume or mass of the solvent into several replicate glass vials.

- Add an excess amount of **9-Decen-1-ol** to each vial. An excess is confirmed by the visible presence of undissolved solute after equilibration.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
 - Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary study should determine the time to equilibrium, but 24 to 48 hours is typical. The solution is at equilibrium when the concentration of the solute in the liquid phase does not change over successive measurements.
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the excess, undissolved **9-Decen-1-ol** to form a distinct layer or settle.
- Sampling and Analysis:
 - Carefully extract an aliquot from the clear, saturated supernatant (the solvent phase). Extreme care must be taken to avoid disturbing the undissolved solute.
 - Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step is critical to remove any microscopic, undissolved droplets that could falsely elevate the measured concentration.
 - Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.
 - Analyze the final sample using the pre-calibrated analytical instrument to determine the concentration of **9-Decen-1-ol**.
- Data Reporting:

- Calculate the average concentration from the replicate samples.
- Report the solubility in standard units such as g/L, mg/mL, or mol/L, ensuring the temperature is clearly stated.

The workflow for this protocol is visualized in the diagram below.

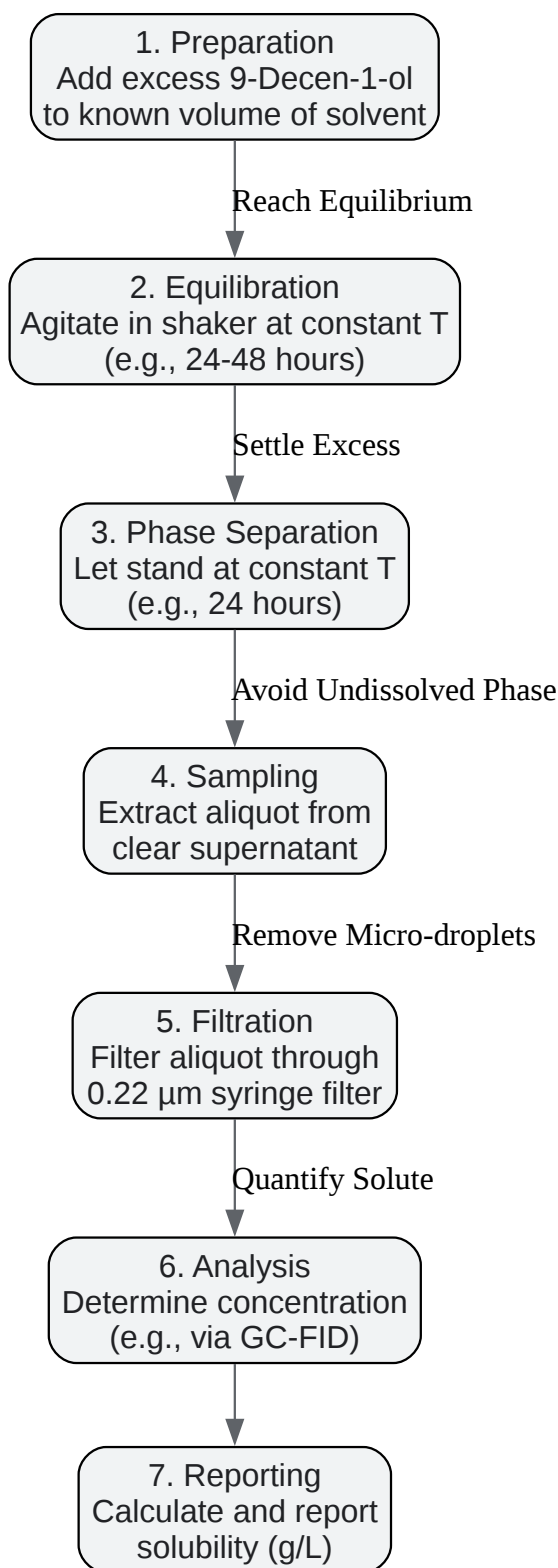


Diagram 2: Experimental Workflow for Solubility Determination

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Diagram 2: Experimental Workflow for Solubility Determination

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Email: info@benchchem.com